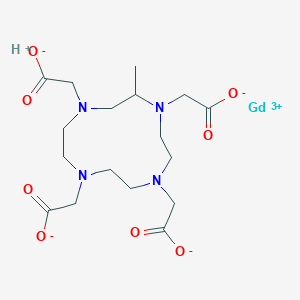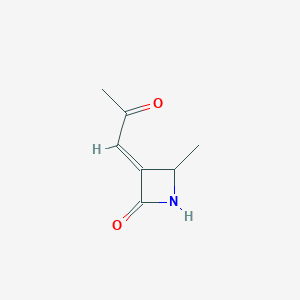
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one, also known as 4-Methyl-2-oxo-3-(2-oxopropylidene)azetidine, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of azetidinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one in lab experiments include its diverse biological activities, its potential as a scaffold for drug development, and its relatively simple synthesis method. However, its limitations include its low yield, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one. These include:
1. Further investigation of its mechanism of action, including its interaction with specific enzymes and signaling pathways.
2. Development of new derivatives of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one with improved biological activities and reduced toxicity.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Development of new synthetic methods for the preparation of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one and its derivatives.
Conclusion:
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. It exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of enzymes involved in the inflammatory response and induce apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one involves the reaction of 4-methyl-2-oxoazetidine with acetylacetone in the presence of a base. The reaction proceeds via a Michael addition followed by a cyclization step, resulting in the formation of the desired product. The yield of the synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
111390-89-7 |
|---|---|
Produktname |
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one |
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(3E)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-4(9)3-6-5(2)8-7(6)10/h3,5H,1-2H3,(H,8,10)/b6-3+ |
InChI-Schlüssel |
IHAGNWGHKIRWKA-ZZXKWVIFSA-N |
Isomerische SMILES |
CC1/C(=C\C(=O)C)/C(=O)N1 |
SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
Kanonische SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
Synonyme |
2-Azetidinone, 4-methyl-3-(2-oxopropylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



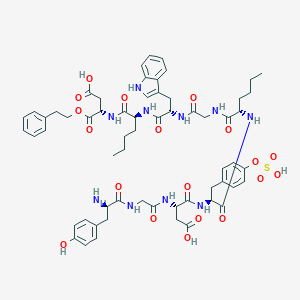
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
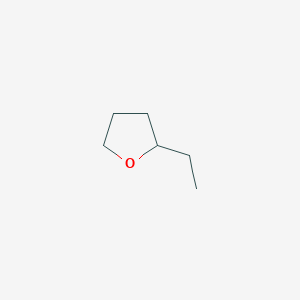

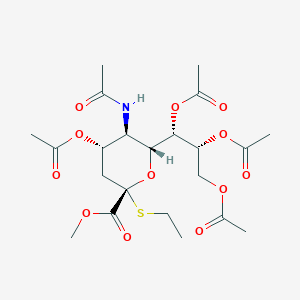
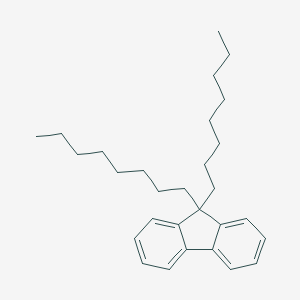
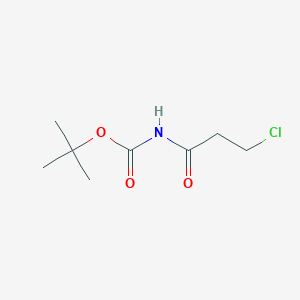
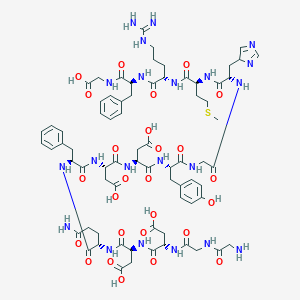
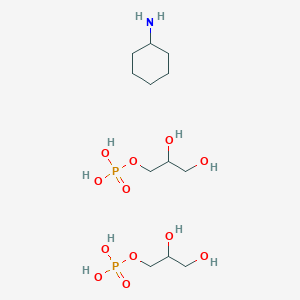



![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
